molecular formula C21H24N4OS B3790485 5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide

5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide

Cat. No.: B3790485
M. Wt: 380.5 g/mol
InChI Key: KPHUPBPNBRWOMO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you’re asking about seems to be a complex molecule that includes both an imidazole ring and a thiophene ring, among other functional groups.


Synthesis Analysis

The synthesis of imidazoles has been a topic of recent research . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological targets. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For imidazole and its derivatives, appropriate safety measures should be taken when handling them, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions in the field of imidazole synthesis and applications are likely to involve the development of new synthetic methodologies, the discovery of new biological activities, and the design of new drugs based on the imidazole scaffold .

Properties

IUPAC Name

5-[1-[(3-benzylimidazol-4-yl)methyl]pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-22-21(26)20-10-9-19(27-20)18-8-5-11-24(18)14-17-12-23-15-25(17)13-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,15,18H,5,8,11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHUPBPNBRWOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2CCCN2CC3=CN=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide
Reactant of Route 3
5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide
Reactant of Route 4
5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide
Reactant of Route 5
5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide
Reactant of Route 6
5-{1-[(1-benzyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide

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